molecular formula C12H12ClN3O4 B2880739 1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351831-02-1

1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2880739
CAS No.: 1351831-02-1
M. Wt: 297.7
InChI Key: RUZFFCKWLAMFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351831-02-1) is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,3-triazole chemical class, which is recognized for its significant role in drug discovery due to its favorable physicochemical properties and wide range of biological activities . The core structure of this compound serves as a key scaffold in the development of novel therapeutic agents. Scientific literature highlights that 1,2,3-triazole-4-carboxamide derivatives, closely related to this carboxylic acid, are being actively investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that acts as a master regulator of drug metabolism enzymes, and its inhibition is a promising strategy for preventing adverse drug-drug interactions and improving therapeutic efficacy . Furthermore, structurally similar 1,2,3-triazole derivatives have demonstrated potential as multi-target agents in oncology research, with some analogs exhibiting downregulatory activity against VEGFR-2 and telomerase, both critical targets in cancer progression . Researchers can utilize this carboxylic acid as a versatile building block for the synthesis of more complex amide derivatives via straightforward coupling reactions. Its molecular formula is C12H12ClN3O4, and it has a molecular weight of 297.70 g/mol . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c1-6-11(12(17)18)14-15-16(6)8-4-7(13)9(19-2)5-10(8)20-3/h4-5H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFFCKWLAMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H12ClN3O3C_{12}H_{12}ClN_3O_3, and it features a triazole ring, which is a crucial component in many bioactive molecules. The presence of the chloro and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Structural Formula

1 5 chloro 2 4 dimethoxyphenyl 5 methyl 1H 1 2 3 triazole 4 carboxylic acid\text{1 5 chloro 2 4 dimethoxyphenyl 5 methyl 1H 1 2 3 triazole 4 carboxylic acid}

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazole AE. coli0.12 µg/mL
Triazole BS. aureus0.25 µg/mL
Triazole CP. aeruginosa0.50 µg/mL

Note: Values are indicative of the compound's potency against specific pathogens .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Studies indicate that derivatives of triazoles show effectiveness against Candida species and Aspergillus species.

Case Study: Antifungal Activity Against Candida albicans

In a controlled study, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth with an MIC of 0.15 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF710Apoptosis induction
HeLa15Cell cycle arrest
A54920Inhibition of signaling pathways

IC50 values indicate the concentration required for 50% inhibition of cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Antifungal Mechanism : It interferes with ergosterol biosynthesis in fungi.
  • Anticancer Mechanism : The compound may modulate signaling pathways related to cell survival and proliferation, leading to apoptosis .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The aryl group at position 1 significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituents on Aryl Group Key Properties/Activities References
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl Commercial availability; used in drug discovery scaffolds
1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chlorophenyl Antimicrobial activity; m.p. 186–188°C
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chloro-2-fluorophenyl Structural analog with halogen diversity
1-(5-Chloro-2-methoxyphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide 5-Chloro-2-methoxyphenyl (amide derivative) Potential bioactivity (inferred from related amides)
  • Electron-Withdrawing vs. Methoxy (OCH₃) groups increase electron density, affecting solubility and tautomerism .
  • Positional Effects : Para-substituted analogs (e.g., 4-fluorophenyl) exhibit different packing in crystal structures compared to ortho/meta-substituted derivatives, influencing intermolecular interactions .

Tautomerism and Stability

The target compound’s 1,2,3-triazole-4-carboxylic acid core can exhibit ring-chain tautomerism. For example:

  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (carboxylic acid) in solution, with ~20% as a cyclic hemiacetal tautomer. Heating induces decarboxylation, a behavior common to this structural class .
  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid forms stable coordination complexes with metals (e.g., Co, Cu), highlighting the carboxylic acid’s role in metal binding .

Analytical Techniques

  • X-ray Crystallography : Used to resolve tautomeric states and intermolecular interactions (e.g., hydrogen bonding in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid complexes) .
  • NMR Spectroscopy : Distinguishes tautomeric forms (e.g., 20% cyclic hemiacetal in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.